molecular formula C6H11Cl2N3O2 B11880765 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride

Cat. No.: B11880765
M. Wt: 228.07 g/mol
InChI Key: XMCAEIWSNQYSDT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One reported method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid under basic conditions to form the desired product . The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often employ metal-free catalysts and environmentally benign conditions to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the triazole ring .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is unique due to the presence of two methyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.07 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid;dihydrochloride

InChI

InChI=1S/C6H9N3O2.2ClH/c1-4-7-5(2)9(8-4)3-6(10)11;;/h3H2,1-2H3,(H,10,11);2*1H

InChI Key

XMCAEIWSNQYSDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CC(=O)O.Cl.Cl

Origin of Product

United States

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